1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol
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Overview
Description
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a phenyl group, an amino group, and two hydroxyl groups attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-2-propanone: Shares a phenyl group and a propane backbone but lacks the amino and hydroxyl groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups but lacks the phenyl group.
3-(Dimethylamino)-1,2-propanediol: Similar structure with a dimethylamino group instead of the isopropylamino group.
Uniqueness: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structural features enable specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Properties
CAS No. |
152429-25-9 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-phenyl-3-(propan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)12(15)10-6-4-3-5-7-10/h3-7,9,11-15H,8H2,1-2H3 |
InChI Key |
ODVNVVXLZAALLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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